Cas no 2097985-36-7 (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile)

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2097985-36-7
- AKOS026723906
- F2198-4943
- 1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile
- 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
- 1H-Pyrazole-4-carbonitrile, 1-(cyclopropylmethyl)-3-(3-pyridinyl)-
-
- インチ: 1S/C13H12N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,8H2
- InChIKey: ORLQKNQXCCYMQZ-UHFFFAOYSA-N
- SMILES: N1(C=C(C#N)C(C2C=NC=CC=2)=N1)CC1CC1
計算された属性
- 精确分子量: 224.106196400g/mol
- 同位素质量: 224.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 444.0±35.0 °C(Predicted)
- 酸度系数(pKa): 2.70±0.12(Predicted)
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-4943-5g |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile |
2097985-36-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2198-4943-0.25g |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile |
2097985-36-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | C136281-500mg |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1h-pyrazole-4-carbonitrile |
2097985-36-7 | 500mg |
$ 365.00 | 2022-06-06 | ||
Life Chemicals | F2198-4943-2.5g |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile |
2097985-36-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | C136281-100mg |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1h-pyrazole-4-carbonitrile |
2097985-36-7 | 100mg |
$ 95.00 | 2022-06-06 | ||
Life Chemicals | F2198-4943-1g |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile |
2097985-36-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | C136281-1g |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1h-pyrazole-4-carbonitrile |
2097985-36-7 | 1g |
$ 570.00 | 2022-06-06 | ||
Life Chemicals | F2198-4943-0.5g |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile |
2097985-36-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-4943-10g |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile |
2097985-36-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrileに関する追加情報
Introduction to 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS No. 2097985-36-7)
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2097985-36-7, represents a convergence of structural complexity and potential biological activity. The molecular framework of this compound integrates a cyclopropylmethyl side chain with a pyridin-3-yl substituent, both of which are strategically positioned on a pyrazole core, further functionalized by a 4-carbonitrile group. Such structural motifs are often explored for their ability to modulate biological pathways, particularly in the context of drug discovery and development.
The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the pyridin-3-yl group introduces additional hydrogen bonding capabilities and electronic properties that can influence the compound's interactions with biological targets. Moreover, the 4-carbonitrile moiety enhances the compound's polarity and potential for binding to specific protein receptors. Together, these structural elements contribute to the compound's multifaceted pharmacological profile.
In recent years, there has been growing interest in heterocyclic compounds that incorporate both cyclopropylmethyl and pyridine moieties due to their demonstrated efficacy in modulating enzyme activity and receptor binding. For instance, studies have shown that derivatives of pyrazole with cyclopropyl substituents exhibit enhanced binding affinity to certain kinases and transcription factors. Similarly, pyridine-based compounds have been extensively investigated for their role in central nervous system (CNS) drug development. The combination of these motifs in 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile suggests potential therapeutic applications in areas such as neurology and oncology.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropylmethyl group typically necessitates protective group strategies to prevent unwanted side reactions with other functional groups present in the molecule. The subsequent installation of the pyridin-3-yl moiety often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are highly efficient but require careful optimization to minimize byproduct formation. Finally, the incorporation of the 4-carbonitrile group is commonly achieved through cyanation reactions, which can be performed under various conditions depending on the substrate's reactivity.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex heterocyclic compounds like 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile. For example, flow chemistry techniques have been employed to improve reaction reproducibility and reduce solvent waste. Additionally, computational methods such as density functional theory (DFT) have been utilized to predict optimal reaction conditions and assess the stability of intermediates. These innovations not only enhance synthetic efficiency but also contribute to greener chemical processes.
The biological evaluation of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile has revealed promising activities in preclinical models. Initial studies have demonstrated its ability to inhibit certain enzymes implicated in inflammatory diseases by interacting with specific amino acid residues within the enzyme active site. The compound's structural features appear to be critical for achieving this inhibition, with the pyrazole core providing a scaffold that can be fine-tuned through derivatization to improve potency and selectivity.
Furthermore, research has indicated that the presence of the cyclopropylmethyl group may enhance metabolic stability while maintaining good solubility profiles, which are essential for oral bioavailability. The pyridin-3-yl substituent has been shown to improve binding affinity by forming hydrogen bonds with polar residues on target proteins. These interactions are often critical for achieving high efficacy in drug candidates. The electron-withdrawing nature of the 4-carbonitrile group further modulates the compound's electronic properties, influencing its binding mode and pharmacological effects.
In clinical settings, compounds with similar structural motifs have shown promise as therapeutic agents. For example, pyrazole-based inhibitors have been investigated for their potential use in treating chronic inflammatory disorders by modulating cytokine production pathways. Pyridine-containing molecules have also been explored for their antiviral and anticancer properties due to their ability to disrupt viral replication cycles or inhibit tumor growth through targeted mechanisms.
The development pipeline for novel pharmaceuticals continues to benefit from innovative approaches in medicinal chemistry. The exploration of heterocyclic compounds like 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile represents a significant step forward in identifying new therapeutic agents with improved efficacy and reduced side effects. By leveraging structural diversity and computational modeling, researchers can accelerate the discovery process and bring new treatments to patients more rapidly than ever before.
As our understanding of biological pathways grows more sophisticated, so too does our ability to design molecules that precisely target disease-causing mechanisms. The combination of synthetic innovation and biological evaluation will continue to drive progress in drug discovery, with compounds like this serving as valuable tools for understanding disease biology and developing effective interventions.
2097985-36-7 (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile) Related Products
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 101043-37-2(Microcystin-LR)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)




